molecular formula C19H27N3O2 B6100298 N'-[4-(diethylamino)-2-hydroxybenzylidene]bicyclo[4.1.0]heptane-7-carbohydrazide

N'-[4-(diethylamino)-2-hydroxybenzylidene]bicyclo[4.1.0]heptane-7-carbohydrazide

Cat. No. B6100298
M. Wt: 329.4 g/mol
InChI Key: LQMJJUCIEXYESZ-UDWIEESQSA-N
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Description

N-[4-(diethylamino)-2-hydroxybenzylidene]bicyclo[4.1.0]heptane-7-carbohydrazide, also known as BHHC, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. BHHC is a derivative of the bicyclic ketone, norcamphor, and is synthesized by the reaction of norcamphor with diethylamine and hydrazine hydrate.

Mechanism of Action

N'-[4-(diethylamino)-2-hydroxybenzylidene]bicyclo[4.1.0]heptane-7-carbohydrazide exerts its therapeutic effects by modulating the activity of neurotransmitters in the brain. It has been found to increase the levels of gamma-aminobutyric acid (GABA) and decrease the levels of glutamate in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons, while glutamate is an excitatory neurotransmitter that increases the activity of neurons. By modulating the levels of these neurotransmitters, this compound can reduce the occurrence of seizures and improve mood.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in the brain. This compound has also been found to decrease the levels of lipid peroxidation, which is a marker of oxidative stress. Additionally, this compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-[4-(diethylamino)-2-hydroxybenzylidene]bicyclo[4.1.0]heptane-7-carbohydrazide is its broad spectrum of activity. It has been found to exhibit anticonvulsant, antiepileptic, and antidepressant activities, making it a potential candidate for the treatment of several neurological disorders. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for the study of N'-[4-(diethylamino)-2-hydroxybenzylidene]bicyclo[4.1.0]heptane-7-carbohydrazide. One area of research could be to investigate the potential use of this compound in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Another area of research could be to investigate the safety and efficacy of this compound in human clinical trials. Additionally, researchers could investigate the mechanism of action of this compound in more detail to identify potential targets for drug development.

Synthesis Methods

N'-[4-(diethylamino)-2-hydroxybenzylidene]bicyclo[4.1.0]heptane-7-carbohydrazide is synthesized by the reaction of norcamphor with diethylamine and hydrazine hydrate. The reaction takes place in ethanol and is catalyzed by acetic acid. The product is then purified by recrystallization from ethanol to obtain pure this compound. The yield of the reaction is approximately 50%.

Scientific Research Applications

N'-[4-(diethylamino)-2-hydroxybenzylidene]bicyclo[4.1.0]heptane-7-carbohydrazide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticonvulsant, antiepileptic, and antidepressant activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-3-22(4-2)14-10-9-13(17(23)11-14)12-20-21-19(24)18-15-7-5-6-8-16(15)18/h9-12,15-16,18,23H,3-8H2,1-2H3,(H,21,24)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMJJUCIEXYESZ-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2C3C2CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2C3C2CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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